2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Beschreibung
This compound features a tetrahydrobenzothieno[2,3-d]pyrimidine core substituted with a hydroxyl group at position 4 and a sulfanyl (-S-) bridge linking to an acetamide side chain. The acetamide moiety is further substituted with a 4-sulfamoylphenyl group, introducing a sulfonamide functional group. The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., ) .
Eigenschaften
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c19-29(25,26)11-7-5-10(6-8-11)20-14(23)9-27-18-21-16(24)15-12-3-1-2-4-13(12)28-17(15)22-18/h5-8H,1-4,9H2,(H,20,23)(H2,19,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVBDCKOYSTGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzothieno[2,3-d]pyrimidine core, which is associated with various biological activities. This article explores its biological activity, including mechanisms of action, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.515 g/mol. The presence of functional groups such as sulfamoyl and hydroxy enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O2S2 |
| Molecular Weight | 384.515 g/mol |
| CAS Number | Not specified |
Biological Activity
Research indicates that compounds containing benzothieno and pyrimidine moieties exhibit various biological activities. The specific biological activities of 2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus with promising results .
- Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms .
- Anti-inflammatory Effects : The presence of the sulfamoyl group may contribute to anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the compound with specific biological targets can modulate various signaling pathways involved in disease processes. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression.
- Receptor Binding : It may bind to specific receptors on cell membranes, influencing cellular responses and potentially leading to therapeutic effects.
Synthesis Pathways
The synthesis of 2-[(4-hydroxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the Benzothieno-Pyrimidine Core : This step often involves cyclization reactions that form the bicyclic structure.
- Introduction of Functional Groups : Subsequent reactions introduce sulfamoyl and hydroxy groups to enhance biological activity.
- Final Coupling Reaction : The final step typically involves coupling with acetamide derivatives to yield the target compound.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar compounds derived from benzothieno-pyrimidine structures. For instance:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous benzothieno[2,3-d]pyrimidine derivatives, focusing on substituents, molecular weights, and key functional groups:
Key Structural and Functional Insights:
Core Modifications: The 4-hydroxy group in the target compound replaces the 4-oxo group prevalent in analogs (e.g., ). This substitution likely improves aqueous solubility and hydrogen-bonding capacity compared to the keto group’s electron-withdrawing nature .
Acetamide Side Chain: The 4-sulfamoylphenyl group in the target compound is unique among analogs, which typically feature alkyl, methoxy, or halogenated aryl groups (). Compounds with N-(4-methylphenyl) () or N-(4-ethylphenyl) () prioritize lipophilicity, whereas the target’s sulfamoyl group introduces polarity and hydrogen-bonding sites.
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution between a thiol-containing benzothienopyrimidine and a chloroacetanilide derivative (). Yields range from 38% () to 74% (), indicating moderate efficiency .
Biological Implications :
- While direct activity data for the target compound is unavailable, sulfamoyl-containing derivatives (e.g., ) are associated with sulfa drug mechanisms, such as dihydropteroate synthase inhibition .
- Analogs with 4-oxo cores () may exhibit varied pharmacokinetics due to increased metabolic stability from electron-withdrawing groups.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothieno[2,3-d]pyrimidinone core. Key steps include:
- Core ring formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions (ethanol/HCl, 80°C, 12–24 hours) .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives (e.g., 2-mercaptoacetamide) in basic media (KOH/DMF, 60°C) .
- Final coupling : Reaction of the sulfanyl intermediate with 4-sulfamoylphenylacetamide using coupling agents like EDCI/HOBt in anhydrous DCM . Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., sulfanyl linkage at C2 of pyrimidine, hydroxy group at C4). Aromatic protons in the benzothieno moiety typically appear at δ 7.2–8.5 ppm, while the sulfamoyl group’s NH resonates at δ 6.8–7.1 ppm .
- X-ray crystallography : Resolve the crystal structure to confirm stereoelectronic effects. For example, the sulfanyl group’s dihedral angle with the pyrimidine ring influences π-π stacking interactions with biological targets .
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity (e.g., antiviral vs. anticancer) be systematically analyzed?
Contradictions often arise from variations in substituents or assay conditions. A structured approach includes:
- Comparative SAR studies : Test derivatives with modified substituents (e.g., replacing 4-sulfamoylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Dose-response profiling : Evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Mechanistic assays : Use enzymatic inhibition assays (e.g., kinase inhibition) or fluorescence polarization to confirm target engagement .
Q. What methodologies are employed to elucidate the compound’s enzyme inhibition mechanism?
- Kinetic studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). For example, linearity in Lineweaver-Burk plots suggests competitive binding to thymidylate synthase .
- Molecular docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding between the sulfamoyl group and Arg21 in the enzyme’s active site) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven binding .
Q. How can researchers address solubility challenges in in vivo studies of this compound?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug strategies : Synthesize phosphate or ester derivatives that hydrolyze in vivo to release the active compound .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (size: 150–200 nm) for sustained release and improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
